molecular formula C13H17NO4 B2510665 2-(2-formyl-4-methoxyphenoxy)-N-propylacetamide CAS No. 790247-21-1

2-(2-formyl-4-methoxyphenoxy)-N-propylacetamide

Cat. No.: B2510665
CAS No.: 790247-21-1
M. Wt: 251.282
InChI Key: NPHKPKQAAUAYQL-UHFFFAOYSA-N
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Description

2-(2-formyl-4-methoxyphenoxy)-N-propylacetamide is an organic compound that features a formyl group, a methoxy group, and a phenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formyl-4-methoxyphenoxy)-N-propylacetamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-formyl-4-methoxyphenol.

    Formation of Intermediate: The phenol group is reacted with an appropriate acylating agent to form 2-(2-formyl-4-methoxyphenoxy)acetic acid.

    Amidation: The acetic acid derivative is then reacted with propylamine under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-formyl-4-methoxyphenoxy)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: 2-(2-carboxy-4-methoxyphenoxy)-N-propylacetamide.

    Reduction: 2-(2-hydroxymethyl-4-methoxyphenoxy)-N-propylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-formyl-4-methoxyphenoxy)-N-propylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-formyl-4-methoxyphenoxy)-N-propylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy and phenoxy groups may also contribute to the compound’s overall bioactivity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-formyl-4-methoxyphenoxy)acetonitrile: Similar structure but with a nitrile group instead of an acetamide.

    2-(2-formyl-4-methoxyphenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide.

    2-(2-formyl-4-methoxyphenoxy)ethanol: Similar structure but with an alcohol group instead of an acetamide.

Uniqueness

2-(2-formyl-4-methoxyphenoxy)-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamide group, in particular, may enhance its stability and solubility compared to similar compounds.

Properties

IUPAC Name

2-(2-formyl-4-methoxyphenoxy)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-6-14-13(16)9-18-12-5-4-11(17-2)7-10(12)8-15/h4-5,7-8H,3,6,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHKPKQAAUAYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=C(C=C(C=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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